

An In-depth Technical Guide to 3,3-Dimethylindolin-6-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3-Dimethylindolin-6-amine

Cat. No.: B1323086

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 179898-73-8

This technical guide provides a comprehensive overview of **3,3-Dimethylindolin-6-amine**, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic route, and explores the biological significance of the broader indoline scaffold.

Chemical and Physical Properties

3,3-Dimethylindolin-6-amine is an indoline derivative characterized by two methyl groups at the 3-position and an amine group at the 6-position of the indoline ring. The hydrochloride salt of this compound is also commercially available.

Property	Value	Source
CAS Number	179898-73-8	-
Molecular Formula	C ₁₀ H ₁₄ N ₂	-
Molecular Weight	162.23 g/mol	-
CAS Number (HCl salt)	1446412-22-1	[1]
Molecular Formula (HCl salt)	C ₁₀ H ₁₅ ClN ₂	-
Molecular Weight (HCl salt)	198.69 g/mol	-
Storage Conditions	2-8°C, protected from light, stored under inert gas	-

Synthesis and Experimental Protocols

A multi-step synthesis for 6-amino-3,3-dimethyl-2,3-dihydroindole (**3,3-Dimethylindolin-6-amine**) has been described in the patent literature. The general synthetic strategy involves the formation of a 3,3-dimethyl-2,3-dihydroindole core, followed by nitration and subsequent reduction to yield the final amine.

Experimental Protocol: Synthesis of 3,3-Dimethylindolin-6-amine

The following protocol is adapted from patent WO2010071828A2, which outlines a general method for the preparation of similar compounds.[\[2\]](#)

Step 1: Formation of 3,3-Dimethyl-3H-indole

- A Fischer indole synthesis is employed. A suitable phenylhydrazone precursor is cyclized in the presence of a catalyst, such as methanesulfonic acid.
- The reaction is typically stirred overnight at a controlled temperature (e.g., 18-20°C).

Step 2: Reduction to 3,3-Dimethylindoline

- The resulting 3H-indole is reduced to the corresponding 2,3-dihydro-indole (indoline). This can be achieved using a suitable reducing agent.
- The indoline can be isolated as a salt, for example, by treatment with hydrochloric acid.

Step 3: Nitration of 3,3-Dimethylindoline

- The 3,3-dimethylindoline is nitrated to introduce a nitro group at the 6-position.
- This is typically carried out using a mixture of sulfuric acid and fuming nitric acid at a low temperature (e.g., -15°C to 10°C, preferably around 0°C).

Step 4: Protection of the Indoline Nitrogen (Optional but Recommended)

- The free amine of the indoline ring can be protected, for instance, by acetylation, to prevent side reactions in the subsequent step.

Step 5: Reduction of the Nitro Group

- The 6-nitro group is reduced to the corresponding 6-amino group. This final step yields **3,3-Dimethylindolin-6-amine**. Standard reduction methods, such as catalytic hydrogenation, can be employed.

Biological Context and Potential Signaling Pathways

While specific biological activities and signaling pathway involvement for **3,3-Dimethylindolin-6-amine** are not extensively documented in publicly available literature, the indoline scaffold is a well-established pharmacophore in a variety of biologically active molecules. Derivatives of the indoline and indole core have shown a broad range of activities, suggesting potential areas of investigation for **3,3-Dimethylindolin-6-amine**.

- Serotonin Receptor Agonism: Substituted indol-1-yl-ethyl-amine derivatives have been synthesized and identified as potent and selective 5-HT(1D) agonists.^[3] This suggests that **3,3-Dimethylindolin-6-amine** could be explored for its potential interaction with serotonin receptors, which are crucial in neurotransmission.

- Enzyme Inhibition: The indolin-2-one scaffold is a core structure in many enzyme inhibitors. For example, 3,3-di(indolyl)indolin-2-ones have been identified as a novel class of α -glucosidase inhibitors.^[4] Furthermore, other indoline derivatives have been investigated as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors with anti-inflammatory properties.^[5]
- Antimicrobial and Antimalarial Activity: Indole scaffolds are associated with a range of biological activities, including antimalarial properties.^[6]

Given the lack of specific data for **3,3-Dimethylindolin-6-amine**, a hypothetical signaling pathway is not provided. Instead, a diagram illustrating the synthetic workflow is presented below.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3,3-Dimethylindolin-6-amine**.

Conclusion

3,3-Dimethylindolin-6-amine is a readily synthesizable compound belonging to the privileged indoline class of molecules. While its specific biological functions remain to be fully elucidated, the diverse activities of related analogs highlight its potential as a valuable building block for the development of novel therapeutics. Further research into its biological targets and mechanism of action is warranted to uncover its full potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Dimethylindolin-6-amine hydrochloride | 1446412-22-1 [chemicalbook.com]
- 2. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 3. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α -glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukm.edu.my [ukm.edu.my]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,3-Dimethylindolin-6-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1323086#cas-number-for-3-3-dimethylindolin-6-amine\]](https://www.benchchem.com/product/b1323086#cas-number-for-3-3-dimethylindolin-6-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com